molecular formula C21H28N2O3S B2386761 4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955613-00-0

4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2386761
CAS No.: 955613-00-0
M. Wt: 388.53
InChI Key: OCOIOQIXKQDGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The molecule also contains a tetrahydroquinoline group, which is a type of heterocyclic compound that is often found in bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline group would form a cyclic structure, while the benzenesulfonamide group would likely be attached to this ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .

Scientific Research Applications

Molecular Structure and Interactions

  • The compound demonstrates significant molecular interactions, including intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, leading to the formation of hydrogen-bonded chains. Such interactions are crucial in understanding the compound's potential in various scientific applications, particularly in drug design and molecular engineering (Gelbrich, Haddow, & Griesser, 2011).

Photodynamic Therapy and Cancer Treatment

  • The compound's derivatives have been studied for their potential in photodynamic therapy, especially in cancer treatment. Their properties, such as high singlet oxygen quantum yield and appropriate photodegradation quantum yield, are significant for Type II mechanisms in photodynamic therapy, showing potential as Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Cognitive Enhancement

  • The compound's analogs have shown cognitive-enhancing properties, particularly in aged rat models. These findings are pertinent in exploring therapeutic options for disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Diuretic and Antihypertensive Agents

  • Synthesized derivatives of the compound have been evaluated for diuretic, antihypertensive, and anti-diabetic potential, showing significant pharmacological activities. These findings contribute to the development of new therapeutic agents in these domains (Rahman et al., 2014).

Antimicrobial and Antitubercular Activities

  • Some synthesized compounds based on this chemical structure have demonstrated strong antimicrobial and antitubercular activities, highlighting their potential in developing new treatments for bacterial and fungal infections, as well as tuberculosis (Journals, Vora, & Vora, 2012).

Beta3 Adrenergic Receptor Agonism

  • Tetrahydroisoquinoline derivatives of the compound, including benzenesulfonamide, have been identified as potent agonists of human beta3 adrenergic receptors, indicating potential applications in treating metabolic disorders (Parmee et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing a benzenesulfonamide group are often used as carbonic anhydrase inhibitors, which have applications in treating glaucoma, epilepsy, and altitude sickness .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, which are not available. As with all chemicals, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

4-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-3-14-23-15-4-5-18-16-17(6-11-21(18)23)12-13-22-27(24,25)20-9-7-19(26-2)8-10-20/h6-11,16,22H,3-5,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOIOQIXKQDGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.